8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine
Description
Properties
IUPAC Name |
8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHLYKHEEQDQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones . This method is advantageous due to its operational simplicity, environmental friendliness, and shorter reaction times . The reaction conditions often include the use of iodine-based oxidizing agents and moderate temperatures to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These services ensure the compound is produced under controlled conditions to meet research and industrial needs.
Chemical Reactions Analysis
Substitution Reactions
2.1 Chlorine Substitution at C7
-
Amine coupling : Reaction of 7-chloro derivatives with amines (e.g., 4-methoxyphenethylamine) replaces the chlorine atom, yielding C5-substituted analogs. This is facilitated by phosphoryl chloride (POCl₃) to activate the leaving group .
-
Ammonia treatment : Methanolic ammonia converts 7-chloro-5-phenyl-triazolopyrimidine into amide analogs (e.g., compound 28) .
2.2 Functionalization at C2
-
Phenyl substitution : The C2 position is typically substituted with phenyl groups via oxidative cyclization of pre-functionalized hydrazones .
Key Reaction Conditions and Parameters
Reaction Mechanisms
4.1 Oxidative Cyclization
The reaction proceeds via:
-
Hydrazone formation : Condensation of 1,3-diketo compounds with 5-amino-1,2,4-triazole .
-
Oxidative cyclization : Br₂ or IBD oxidizes the hydrazone, forming the triazolopyrimidine ring system .
-
Dimroth rearrangement : Rearrangement of the intermediate to achieve the final fused structure .
4.2 Substitution at C7
Scientific Research Applications
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: It is used in the synthesis of novel compounds with potential anti-proliferative activities against cancer cell lines.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation . By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Chemical Identity and Properties
- Molecular Formula : C₁₁H₆BrClN₄
- Molecular Weight : 309.55 g/mol
- CAS Number : 1254710-16-1
- IUPAC Name : 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Applications :
This compound is a research chemical supplied by American Elements for life science applications, including drug discovery and biochemical studies. Its structural features—a triazolo[1,5-c]pyrimidine core with bromo, chloro, and phenyl substituents—make it a candidate for exploring kinase inhibition, receptor antagonism, and neuroprotective activity .
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine Molecular Formula: C₁₁H₅BrCl₂N₄ Key Difference: Additional chlorine at the 2-position of the phenyl ring.
- 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine Key Difference: Methoxy (-OCH₃) group at the para position of the phenyl ring.
Isomeric Triazolo-Pyrimidine Derivatives
- [1,2,4]Triazolo[4,3-c]pyrimidine vs. [1,2,4]Triazolo[1,5-c]pyrimidine
- Structural Difference : Position of the triazolo ring fusion (e.g., compound 7 vs. 6 in ).
- NMR Shifts : Protons in [1,2,4]triazolo[4,3-c]pyrimidines (e.g., C3-H in 9 ) appear more downfield than those in [1,2,4]triazolo[1,5-c]pyrimidines (e.g., C2-H in 8 ) due to electronic effects .
- Isomerization : Heating with formic acid converts [1,2,4]triazolo[4,3-c]pyrimidines to [1,2,4]triazolo[1,5-c]pyrimidines via Dimroth rearrangement .
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, influencing reactivity in cyclization reactions.
- Hydrophilic substituents (e.g., -OH, -OCH₃) improve drug-like properties and receptor binding .
Isomer-Specific Activity :
- [1,2,4]Triazolo[1,5-c]pyrimidines generally show higher metabolic stability and receptor selectivity compared to [4,3-c] isomers .
Pharmacological Potential: Bromo and chloro substituents at positions 7 and 8 correlate with kinase inhibition and antiproliferative activity .
Biological Activity
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound with potential therapeutic applications. Its biological activities have been explored in various studies, highlighting its antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the compound's biological activity based on diverse research findings.
The compound's chemical structure is represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₆BrClN₄ |
| Molecular Weight | 309.55 g/mol |
| CAS Number | 1254710-16-1 |
| IUPAC Name | This compound |
| Synonyms | 2-Phenyl-7-chloro-8-bromo[1,2,4]triazolo[1,5-c]pyrimidine |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. One notable study assessed its activity using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.
Findings:
- The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- The compound demonstrated a notable ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin in effectiveness .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Studies have shown that this compound acts as an inhibitor of multiple targets involved in cancer progression:
- DNA Gyrase and Dihydrofolate Reductase (DHFR): IC₅₀ values were reported between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition.
- The compound induced apoptosis in cancer cells and inhibited cell migration and cycle progression .
Case Study:
In a study involving MCF-7 breast cancer cells:
- The compound significantly reduced cell viability and induced apoptosis.
- It was observed to cause cell cycle arrest at the G2/M phase and led to DNA fragmentation .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can inhibit key enzymes that are crucial for bacterial survival and cancer cell proliferation.
Key Enzymes Targeted:
- DNA Gyrase: Essential for DNA replication in bacteria.
- Dihydrofolate Reductase (DHFR): Plays a critical role in DNA synthesis and repair.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, MIC: 0.22–0.25 μg/mL |
| Anticancer | Induces apoptosis in MCF-7 cells; inhibits DNA gyrase and DHFR |
| Enzyme Inhibition | IC₅₀ values: DNA gyrase (12.27–31.64 µM), DHFR (0.52–2.67 µM) |
Q & A
Q. What are the key synthetic routes for 8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis involves two primary methodologies:
- Bromine-mediated oxidative cyclization : Pyrimidinylhydrazones are treated with bromine, followed by a Dimroth rearrangement to yield the triazolo[1,5-c]pyrimidine core. This method requires precise control of reaction time (2–4 hours) and temperature (0–25°C) to avoid undesired side products .
- Hypervalent iodine (IBD)-mediated cyclization : Aldehyde-derived hydrazones undergo oxidative cyclization under mild conditions (room temperature, dichloromethane), followed by Dimroth rearrangement. This method offers higher regioselectivity for halogen retention at the 7 and 8 positions .
Q. Key considerations :
- Solvent choice (e.g., dichloromethane or ethanol) impacts yield and purity.
- C-5 substitution stabilizes the triazolo[4,3-c]pyrimidine intermediate, preventing spontaneous isomerization .
Q. What analytical techniques are essential for structural confirmation?
- X-ray crystallography : Resolves fused heterocyclic frameworks and confirms halogen placement (e.g., bromine at position 8, chlorine at position 7) .
- NMR spectroscopy :
- H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and substituent environments.
- C NMR identifies carbonyl carbons (δ 160–170 ppm) and halogenated carbons (δ 110–120 ppm for C-Br; δ 100–110 ppm for C-Cl) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 338.97 for CHBrClN) .
Q. What are the primary biological targets of this compound?
8-Bromo-7-chloro-2-phenyl derivatives exhibit adenosine receptor antagonism , particularly at the A subtype (Ki = 1–10 nM). The bromine and chlorine substituents enhance binding affinity by forming halogen bonds with transmembrane domains (e.g., TMs 3 and 7) .
Q. Applications :
- Parkinson’s disease research : A receptor antagonists reduce motor dysfunction in preclinical models .
- Cancer studies : Derivatives inhibit tumor cell proliferation via adenosine-mediated apoptosis pathways .
Advanced Research Questions
Q. How do reaction conditions influence Dimroth rearrangement outcomes?
The rearrangement from triazolo[4,3-c]pyrimidine to [1,5-c] isomers is highly sensitive to:
- pH : Acidic conditions (HCl/EtOH) accelerate rearrangement, while basic conditions (KCO) stabilize intermediates .
- Temperature : Elevated temperatures (>60°C) promote side reactions (e.g., dehalogenation), reducing yields by 15–20% .
Q. Data contradiction :
- Unsubstituted C-5 analogs isomerize spontaneously at room temperature, whereas C-5-substituted derivatives require catalytic base/acid .
Q. How can palladium-catalyzed cross-coupling reactions diversify this scaffold?
The bromine at position 8 enables functionalization via:
- Kumada coupling : Magnesium-based nucleophiles (e.g., aryl Grignard reagents) introduce aryl/alkyl groups (yield: 60–85%) .
- Buchwald-Hartwig amination : Primary/secondary amines replace bromine under Pd(OAc)/XPhos catalysis (yield: 50–75%) .
Q. Optimization tips :
- Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
- Limit reaction time (<12 hours) to prevent decomposition.
Q. What structural features govern selectivity for adenosine receptor subtypes?
| Substituent | A (Ki, nM) | A (Ki, nM) | A (Ki, nM) |
|---|---|---|---|
| 8-Bromo | 450 | 320 | 1.2 |
| 8-Ethyl | 890 | 670 | 8.5 |
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Hydrazone purity : Impure precursors reduce yields by 20–30%. Recrystallize hydrazones in ethanol before cyclization .
- Solvent drying : Anhydrous dichloromethane (HO < 50 ppm) is critical for IBD-mediated reactions; moisture lowers yields to 40–50% .
Q. What computational methods predict binding modes with adenosine receptors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
